molecular formula C11H16ClFN2 B3227539 (4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride CAS No. 1261230-77-6

(4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B3227539
CAS No.: 1261230-77-6
M. Wt: 230.71 g/mol
InChI Key: MNGFAORGENVUCN-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride (CAS: 344444-47-9) is a halogenated pyrrolidine derivative with a 4-fluorobenzyl substituent. Its molecular formula is C₁₁H₁₄ClFN₂, and it has a molecular weight of 232.70 g/mol. The compound features a pyrrolidine ring (a five-membered saturated amine) linked to a 4-fluoro-benzyl group via a tertiary amine.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11;/h1-4,11,13-14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGFAORGENVUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261230-77-6
Record name 3-Pyrrolidinamine, N-[(4-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with pyrrolidine under specific conditions. One common method includes the use of a solvent such as ethanol, where the reactants are heated under reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in alkylation and arylation reactions via nucleophilic substitution at the pyrrolidine nitrogen or fluorobenzyl group. Key findings include:

  • Alkylation with alkyl halides : Reacting with methyl iodide or benzyl bromide in dimethylformamide (DMF) at 30–70°C for 1–3 hours yields N-alkylated derivatives . Sodium hydride or potassium carbonate is typically used as a base.

  • Arylation via Buchwald-Hartwig coupling : Palladium-catalyzed coupling with aryl halides (e.g., 3-bromopyridine) forms N-aryl derivatives. For example, using Pd₂(dba)₃ and DavePhos at 100°C for 18 hours achieves 78% conversion .

Table 1: Nucleophilic Substitution Conditions

Reaction TypeReagentsConditionsProduct
N-AlkylationMethyl iodide, NaH, DMF30°C, 2 hoursN-Methyl-pyrrolidine analog
N-ArylationPd₂(dba)₃, DavePhos100°C, 18 hoursAryl-substituted derivative

Coupling Reactions

The amine group facilitates cross-coupling reactions, enabling structural diversification:

  • Suzuki-Miyaura coupling : With Pd(PPh₃)₄ and boronic acids (e.g., 2-(trifluoromethyl)phenylboronic acid), aryl groups are introduced at the 4-position of the pyrrolidine ring. Reactions occur in acetonitrile/water at 150°C via microwave irradiation .

  • Carbodiimide-mediated coupling : Using N,N-carbonyldiimidazole (CDI), the amine reacts with diamines (e.g., 2,3-diaminobenzamide) to form urea-linked hybrids. This proceeds in pyridine/DMF at 45°C for 24 hours .

Oxidation and Reduction

  • Oxidation : Treating with potassium permanganate in acidic conditions oxidizes the pyrrolidine ring to a pyrrolidone.

  • Reduction : Lithium aluminum hydride reduces imine intermediates to secondary amines during multi-step syntheses .

Table 2: Reaction Efficiency and Selectivity

ReactionCatalyst/ReagentTemperatureTimeYield (%)
Suzuki CouplingPd(PPh₃)₄150°C10 min85
Buchwald-HartwigPd₂(dba)₃, DavePhos100°C18 hours78
CDI CouplingCDI45°C24 hours52

Mechanistic Insights

  • Halogenation : Electrophilic substitution at the 5-position of the pyrrolidine ring occurs with N-halosuccinimides (e.g., NBS in chloroform at reflux) .

  • Dianion formation : Deprotonation with n-butyllithium at −78°C generates a dianion, which reacts with electrophiles (e.g., O₂ or alkyl halides) to form hydroxylated or alkylated products .

Biological Relevance

Derivatives synthesized via these reactions show:

  • Anticancer activity : Triazole analogs inhibit cancer cell proliferation (e.g., IC₅₀ = 42.5 µg/mL against MDA-MB231) .

  • Enzyme modulation : N-Aryl derivatives act as inverse agonists for RORγt, a nuclear receptor involved in autoimmune diseases .

Scientific Research Applications

(4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution-Based Analogs

Halogenated Benzyl Derivatives
  • (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1431966-72-1):

    • Molecular Formula : C₁₁H₁₄Cl₂N₂
    • Molecular Weight : 249.15 g/mol
    • Key Difference : Chlorine substituent at the para position of the benzyl group.
    • Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may alter receptor binding affinity and metabolic stability .
  • (2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride :

    • Molecular Formula : C₁₃H₁₇Cl₂N₂
    • Molecular Weight : 283.20 g/mol
    • Key Difference : Dichloro substitution on the benzyl group and a piperidine core.
    • Impact : Increased steric bulk and lipophilicity could reduce solubility but enhance membrane permeability .
Alkyl-Substituted Benzyl Derivatives
  • (4-Methyl-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1289585-18-7):
    • Molecular Formula : C₁₂H₁₉ClN₂
    • Molecular Weight : 226.75 g/mol
    • Key Difference : Methyl group replaces fluorine at the benzyl para position.
    • Impact : Reduced electronegativity and increased hydrophobicity may enhance CNS penetration but decrease polar interactions with targets .

Core Structure Variants

Piperidine vs. Pyrrolidine Derivatives
  • (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride (CAS: 1264036-22-7): Molecular Formula: C₁₃H₁₈ClFN₂ Molecular Weight: 258.77 g/mol Key Difference: Six-membered piperidine ring instead of pyrrolidine.
  • cis-(6-Benzhydryl-piperidin-3-yl)-(4-fluoro-benzyl)-amine :

    • Key Difference : Benzhydryl substituent on the piperidine ring.
    • Impact : The cis-isomer demonstrated higher biological activity in dopamine reuptake inhibition studies, highlighting the role of stereochemistry in pharmacological efficacy .

Aromatic Ring Position Variants

  • (4-Fluoro-phenyl)-pyrrolidin-3-yl-amine hydrochloride (CAS: 489406-54-4):
    • Molecular Formula : C₁₀H₁₂ClFN₂
    • Molecular Weight : 214.67 g/mol
    • Key Difference : Fluorine is directly attached to the phenyl ring without a benzyl linker.
    • Impact : Reduced steric hindrance may enhance solubility but limit interactions with hydrophobic binding sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature
(4-Fluoro-benzyl)-pyrrolidin-3-yl-amine HCl 344444-47-9 C₁₁H₁₄ClFN₂ 232.70 Para-fluoro-benzyl, pyrrolidine
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl 1431966-72-1 C₁₁H₁₄Cl₂N₂ 249.15 Para-chloro-benzyl, (S)-stereochemistry
(4-Methyl-benzyl)-(S)-pyrrolidin-3-yl-amine HCl 1289585-18-7 C₁₂H₁₉ClN₂ 226.75 Para-methyl-benzyl, (S)-stereochemistry
(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine HCl 1264036-22-7 C₁₃H₁₈ClFN₂ 258.77 Piperidine core, para-fluoro-benzyl

Research Findings and Implications

  • Stereochemistry : The (S)-enantiomers of chloro and methyl analogs (e.g., CAS 1431966-72-1 and 1289585-18-7) are prioritized in studies, suggesting enantioselective receptor interactions .
  • Ring Size : Piperidine analogs (e.g., CAS 1264036-22-7) exhibit higher molecular weights and flexibility, which may improve blood-brain barrier penetration compared to pyrrolidine derivatives .
  • Halogen Effects : Fluorine’s small size and high electronegativity favor hydrogen bonding and metabolic stability, whereas chlorine enhances lipophilicity but may increase toxicity risks .

Biological Activity

(4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a compound of interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C1HFClN\text{C}_1\text{H}_\text{F}\text{ClN}, which indicates the presence of fluorine, chlorine, nitrogen, and carbon atoms. The key structural components include a pyrrolidine ring and a fluorobenzyl group, which are crucial for its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways:

  • Molecular Targets : The compound may interact with neurotransmitter receptors or enzymes involved in metabolic processes.
  • Pathways : It is hypothesized that it influences pathways related to cell proliferation and apoptosis, making it a candidate for therapeutic applications in various diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Neuropharmacology : Similar compounds have been linked to modulation of neuropeptide systems associated with CNS disorders such as anxiety and depression .
  • Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties against both Gram-positive and Gram-negative bacteria .

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
4-FluorobenzylamineFluorobenzene linked to an amineAntidepressant
N-Methyl-pyrrolidin-3-amineMethylated pyrrolidineAnalgesic properties
1-(4-Fluorophenyl)piperazinePiperazine ring with fluorophenyl groupAntipsychotic
4-Methylbenzyl-pyrrolidin-3-amineMethylbenzene attached to pyrrolidinePotential anti-cancer effects

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited potent activity against specific cancer cell lines, showcasing IC50 values indicative of their effectiveness . For instance, derivatives showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against various cancer cell lines including HCT116 and Mia-PaCa2.
  • Antimicrobial Testing : A study on pyrrolidine derivatives indicated that halogen substituents significantly enhance antibacterial activity, with some compounds demonstrating effective inhibition against pathogens like Staphylococcus aureus .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds suggests favorable absorption and bioavailability characteristics, which are critical for therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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